

Indole-4-methanol CAS number 1074-85-7 properties

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Compound of Interest

Compound Name: Indole-4-methanol

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An In-depth Technical Guide to **Indole-4-methanol** (CAS 1074-85-7)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with **Indole-4-methanol**. It moves beyond a simple recitation of facts to provide field-proven insights into its properties, synthesis, reactivity, and applications, grounded in authoritative references.

Core Compound Identity and Physicochemical Properties

Indole-4-methanol, with the CAS number 1074-85-7, is a member of the indolylmethanol family.^[1] The indole nucleus is a foundational scaffold in a vast number of natural products and synthetic molecules of significant biological importance.^{[2][3][4][5][6][7]} This makes its derivatives, including **Indole-4-methanol**, valuable building blocks in medicinal chemistry and materials science.^[8]

Chemical Identifiers

For unambiguous identification in databases and computational modeling, the following identifiers are crucial:

- IUPAC Name: (1H-indol-4-yl)methanol^{[9][10]}

- Synonyms: 4-(Hydroxymethyl)indole, 4-Indolylmethanol, 4-(Hydroxymethyl)-1H-indole[9][10][11]
- InChI: 1S/C9H9NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-5,10-11H,6H2
- SMILES: OCC1CCCC2[nH]CCC12

Physicochemical Data

The physical and chemical properties of a compound dictate its handling, storage, and application in experimental settings. The data for **Indole-4-methanol** is summarized below.

Property	Value	Source(s)
CAS Number	1074-85-7	[9][11][12][13]
Molecular Formula	C ₉ H ₉ NO	[9][11][12][14]
Molecular Weight	147.17 g/mol	[11][12][14]
Form	Solid / Crystalline Powder	
Appearance	Off-white	[15]
Melting Point	Not specified; related indoles are solids at room temp.	[16]
Boiling Point	Not specified	[17]
Solubility	Soluble in methanol.[18][19] Likely soluble in other polar organic solvents like ethanol, DMSO, and DMF. The parent indole is soluble in hot water, alcohol, and ether.[16]	
Stability	Stable, but may be light or air sensitive.[16][20] Incompatible with strong oxidizing agents. [16][20]	

Synthesis, Reactivity, and Mechanistic Considerations

Understanding the synthesis and reactivity of **Indole-4-methanol** is fundamental to its effective use as a chemical intermediate.

Synthetic Pathways

The synthesis of **Indole-4-methanol** can be achieved through several routes, most commonly involving the reduction of a corresponding carbonyl compound.

Method 1: Reduction of an Indole-4-carboxylate Ester A prevalent and reliable method is the reduction of a methyl indole-4-carboxylate precursor. This transformation is typically achieved using a powerful reducing agent capable of converting an ester to a primary alcohol.

- **Causality:** Lithium aluminum hydride (LiAlH_4) is the reagent of choice for this reduction. Its high reactivity is necessary to reduce the resonance-stabilized ester group. The reaction is performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent quenching of the highly reactive hydride reagent.^[21] The process involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester.

A general procedure for this type of reduction is as follows:

- A solution of the indole ester in dry THF is added dropwise to a cooled ($0\text{ }^\circ\text{C}$) suspension of LiAlH_4 in THF under an inert atmosphere (e.g., Argon).
- The reaction is stirred and allowed to warm to room temperature until TLC analysis indicates complete consumption of the starting material.
- The reaction is carefully quenched at $0\text{ }^\circ\text{C}$ by the sequential addition of water and an aqueous base (e.g., 20% aq. KOH), followed by filtration and extraction to isolate the crude alcohol.^[21]

Method 2: Other Synthetic Approaches While less specific to the 4-position isomer, palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes provides a flexible route to various functionalized indoles, which can then be further modified.^[22] For instance, a precursor like

methyl 2-ethenyl-3-nitrobenzoate can be cyclized to form methyl indole-4-carboxylate, which is then reduced as described above.[22]



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Caption: General workflow for the synthesis of **Indole-4-methanol** via ester reduction.

Core Reactivity

The chemical behavior of **Indole-4-methanol** is governed by two primary functional groups: the electron-rich indole ring and the primary alcohol.

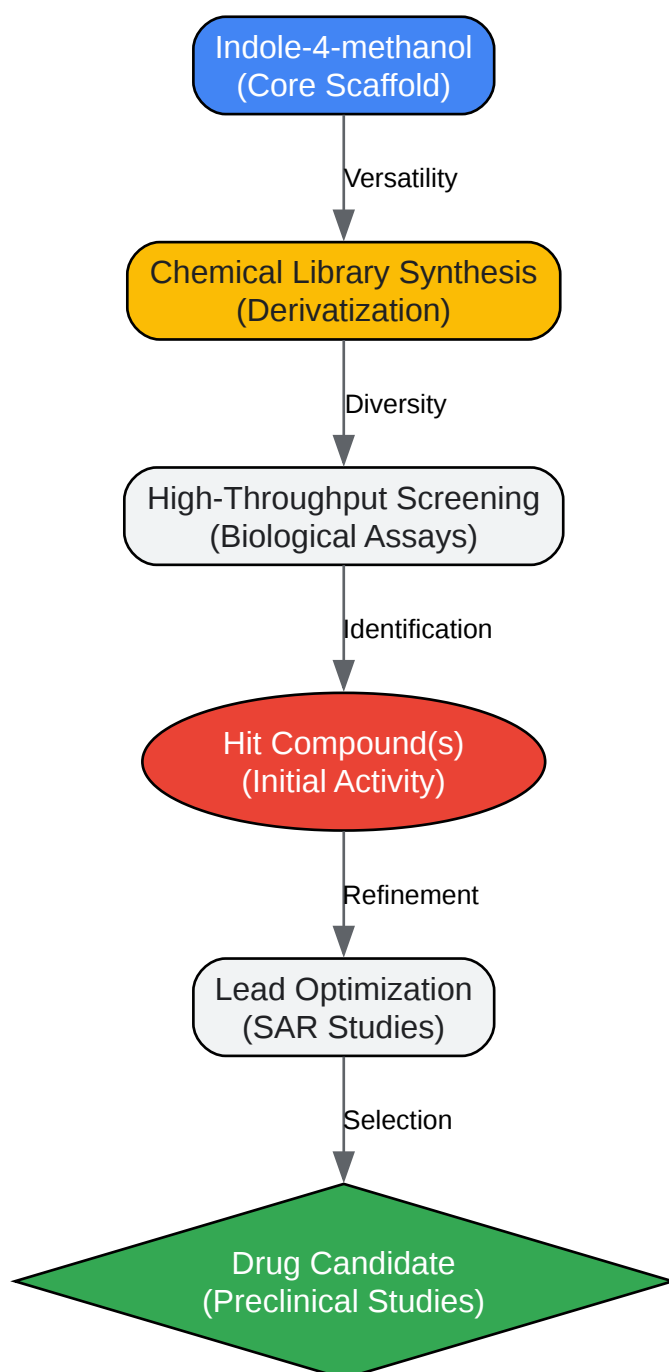
- **Indole Ring:** The indole nucleus is susceptible to electrophilic substitution, typically at the C3 position due to its higher electron density. However, the ring can also undergo oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air and light. [23]
- **Methanol Group:** The primary alcohol at the C4 position can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group (e.g., a tosylate or halide) to facilitate nucleophilic substitution. This hydroxyl group makes indolylmethanols versatile platforms for building molecular complexity.[1] The reaction of indoles with hydroxybenzyl alcohols, for instance, proceeds via the formation of intermediate methylenequinones, highlighting the reactivity of such benzylic alcohol systems. [24]

Role in Drug Discovery and Chemical Biology

The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[3][4][5] Derivatives are used to treat a wide range of conditions, from cancer and infections to migraines.[4][8]

As a Versatile Chemical Scaffold

Indole-4-methanol is not just a static molecule but a dynamic building block. In drug development, it serves as a crucial starting material or intermediate for more complex molecules.^[25] Its value lies in the ability to functionalize both the indole ring and the methanol group, allowing for the systematic exploration of chemical space to optimize biological activity. The development of catalytic asymmetric reactions using indolylmethanols is a key strategy for synthesizing chiral indole derivatives, which are often required for specific biological targeting.^[1]



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Caption: The role of indole scaffolds like **Indole-4-methanol** in a typical drug discovery pipeline.

Biological Significance of Indole Derivatives

While specific biological activity for **Indole-4-methanol** is not extensively documented in public literature, its close relative, Indole-3-methanol (Indole-3-carbinol), is well-studied. Found in cruciferous vegetables, Indole-3-carbinol and its metabolites exhibit multiple anticarcinogenic and antitumorigenic properties.[26][27] They are known to influence estrogen metabolism and induce apoptosis in cancer cells.[25][26] Researchers utilize positional isomers like **Indole-4-methanol** to conduct structure-activity relationship (SAR) studies, investigating how the location of the methanol group affects biological targets and overall efficacy.

Spectroscopic Characterization

While specific, authenticated spectra for this exact compound are not provided by all vendors[12], its structure allows for the prediction of key spectroscopic features based on well-documented data for the indole core and related molecules.[28][29][30]

- ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the indole ring. The methylene protons (-CH₂OH) would appear as a singlet (or a triplet if coupled to the hydroxyl proton) shifted downfield due to the adjacent aromatic ring and oxygen atom. The N-H proton of the indole ring typically appears as a broad singlet at a high chemical shift.
- ¹³C NMR: The carbon NMR would display nine distinct signals. The carbon of the -CH₂OH group would be in the aliphatic region (approx. 60-70 ppm), while the remaining eight carbons would be in the aromatic region, corresponding to the indole ring.
- IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretch of the alcohol and the N-H stretch of the indole. Aromatic C-H stretching would appear just above 3000 cm⁻¹.
- Mass Spectrometry: The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to its molecular weight of 147.17.[10]

Safety, Handling, and Storage Protocols

Proper handling and storage are paramount for ensuring user safety and maintaining the integrity of the compound.

Hazard Identification

Indole-4-methanol is classified with specific hazards that require careful management in a laboratory setting.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Skin Corrosion/Irritation	GHS07	Warning	Causes skin irritation. [9][15][31]
Serious Eye Damage/Irritation	GHS05	Danger	Causes serious eye damage/irritation.[9] [15][31]
STOT - Single Exposure	GHS07	Warning	May cause respiratory irritation.[9][15][31]

Protocol for Safe Handling and Storage

The following protocol is a self-validating system, explaining the causality behind each step to ensure trustworthiness and scientific integrity.

1. Engineering Controls & Personal Protective Equipment (PPE)

- Protocol: Handle the compound only in a well-ventilated area, preferably within a chemical fume hood.[15][31][32]
- Causality: This prevents the inhalation of fine dust or vapors, mitigating the risk of respiratory irritation.[15][31]
- Protocol: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[15][31][32]

- Causality: This provides a direct barrier against skin contact and prevents serious eye damage from accidental splashes.[15][31]

2. Storage

- Protocol: Store the compound in a tightly closed container in a cool, dry, and dark place.[15][31] Consider storing under an inert atmosphere (e.g., argon).[31]
- Causality: Indole derivatives can be sensitive to light and air, which can cause oxidative degradation.[16][20] A cool, dry environment minimizes degradation and prevents clumping.
- Protocol: Keep refrigerated (2-8°C) for long-term storage.[15]
- Causality: Lower temperatures slow down the rate of potential decomposition reactions, preserving the compound's purity over time.

3. First Aid Measures

- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[15][32]
- IF ON SKIN: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical attention.[15][31][32]
- IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[15][32]
- IF SWALLOWED: Do NOT induce vomiting. Rinse mouth and get medical attention.[15][32]

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